Synthetic Yield Comparison: Methyl Ester vs. tert-Butyl Ester in Ring-Closing Metathesis
In a continuous-flow ring-closing metathesis (RCM) protocol for constructing the 2,5-dihydropyrrole core, the N-benzyl-N-allyl amino ester precursor bearing a methyl ester (target compound precursor) undergoes RCM with a residence time of 1 min at 120 °C using dimethyl carbonate as solvent, yielding the desired dihydropyrrole in 91% conversion on a 10-gram scale [1]. By comparison, the analogous tert-butyl ester precursor under identical conditions yields only 78% conversion, a 13-percentage-point deficit attributed to steric hindrance from the bulky tert-butyl group slowing the cyclization [1]. This directly impacts throughput in scale-up workflows.
| Evidence Dimension | Ring-closing metathesis conversion (HPLC yield) under continuous flow |
|---|---|
| Target Compound Data | 91% conversion (methyl ester precursor) |
| Comparator Or Baseline | 78% conversion (tert-butyl ester precursor) |
| Quantified Difference | Δ = −13 percentage points (absolute); relative improvement of 16.7% for methyl ester |
| Conditions | Continuous flow, Ru catalyst (nitro-Grela), dimethyl carbonate, 120 °C, 1 min residence time, 10-gram scale |
Why This Matters
Procurement of the methyl ester variant enables higher throughput and reduced catalyst loading per gram of product in RCM-based syntheses of pharmaceutical intermediates, directly lowering cost of goods.
- [1] Drop, M.; Bantreil, X.; Grychowska, K.; Mahoro, G.U.; Colacino, E.; Pawłowski, M.; Martinez, J.; Subra, G.; Zajdel, P.; Lamaty, F. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates. Green Chem. 2017, 19, 1647–1652. View Source
